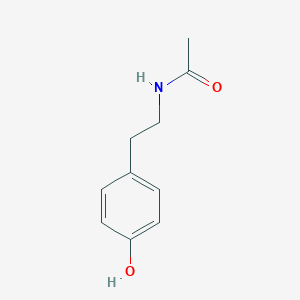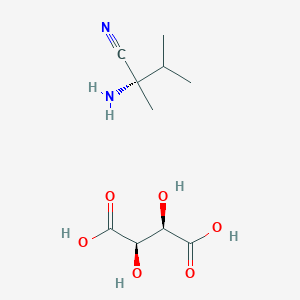
乙酰乙酸乙酯-1,2,3,4-13C4
概述
描述
Ethyl acetoacetate-1,2,3,4-13C4 is the ethyl ester of acetoacetic acid . It is a colorless liquid and is widely used as a chemical intermediate in the production of a wide variety of compounds . It is also used as a flavoring for food .
Synthesis Analysis
The synthesis of Ethyl acetoacetate-1,2,3,4-13C4 involves the homologation of acyl-MIDA (N-methyliminodiacetic acid) boronates with diazoacetates . The regiochemistry of the homologation is found to be related to the steric bulk of the diazo species .Molecular Structure Analysis
The molecular formula of Ethyl acetoacetate-1,2,3,4-13C4 is C6H10O3 . The molecular weight is 134.11 g/mol .Chemical Reactions Analysis
Ethyl acetoacetate-1,2,3,4-13C4 exhibits keto/enol tautomerism . It can undergo reactions such as transesterification to give benzyl acetoacetate via a mechanism involving acetylketene . It can also nitrosate readily with equimolar sodium nitrite in acetic acid, to afford the corresponding oximinoacetoacetate esters .Physical And Chemical Properties Analysis
Ethyl acetoacetate-1,2,3,4-13C4 is a colorless liquid with a fruity odor . It has a boiling point of 181°C and a density of 1.060 g/mL at 25 °C .科学研究应用
Building Blocks in Organic Chemistry
Ethyl acetoacetate is a fundamentally significant molecule, widely used in preparative synthesis and organic chemistry pedagogy . This compound exhibits keto/enol tautomerism and has found numerous applications in the synthesis of heterocycles .
Synthesis of Pharmaceuticals
Ethyl acetoacetate has been used in the synthesis of various pharmaceuticals such as edaravone, teriflunomide, and eltrombopag, owing to acetoacetate’s electrophilic and nucleophilic functionalities .
Borylated Derivatives
In a study, borylated derivatives of ethyl acetoacetate were presented. A boron handle has been installed at either α- or β-position of acetoacetate by homologation of acyl-MIDA (N-methyliminodiacetic acid) boronates with diazoacetates .
Synthesis of Heterocycles
Ethyl acetoacetate exhibits keto/enol tautomerism and has found numerous applications in the synthesis of heterocycles .
Synthesis of Natural Products
Ethyl acetoacetate has been used in the synthesis of various natural products .
Condensation Reactions
Ethyl acetoacetate is a versatile reagent that can be used as a nucleophile in alkylation, conjugate addition, and condensation reactions .
Synthesis of Coumarin-3-carboxylate Ester
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
Acetoacetic Ester Synthesis
Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation .
作用机制
Target of Action
Ethyl acetoacetate-1,2,3,4-13C4 is a labeled version of ethyl acetoacetate, an ester widely used as an intermediate in the synthesis of many varieties of compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical pathways where it acts as a nucleophile .
Mode of Action
The compound interacts with its targets through alkylation, conjugate addition, and condensation reactions . It can form an enolate ion, which is a strong nucleophile. This enolate ion can then react with alkyl halides, acyl (acid) chlorides, and more .
Biochemical Pathways
Ethyl acetoacetate-1,2,3,4-13C4 is involved in the acetoacetic ester synthesis pathway . This pathway involves the formation of an enolate ion, followed by alkylation at the α-carbon of ethyl acetoacetate. After alkylation, hydrolysis and decarboxylation can occur, leading to the formation of a variety of methyl ketones .
Result of Action
The molecular and cellular effects of Ethyl acetoacetate-1,2,3,4-13C4’s action are primarily its role as an intermediate in the synthesis of a variety of compounds . It is also known to act as an inhibitor of bacterial biofilm .
Action Environment
The action, efficacy, and stability of Ethyl acetoacetate-1,2,3,4-13C4 can be influenced by various environmental factors. For instance, it is classified as a combustible liquid , indicating that it should be kept away from heat, hot surfaces, open flames, and sparks . It is also advised to use it only outdoors or in a well-ventilated area .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 3-oxo(1,2,3,4-13C4)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-XMUWKQMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466786 | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetoacetate-1,2,3,4-13C4 | |
CAS RN |
84508-55-4 | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


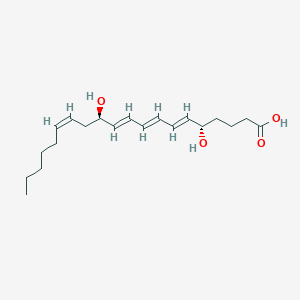

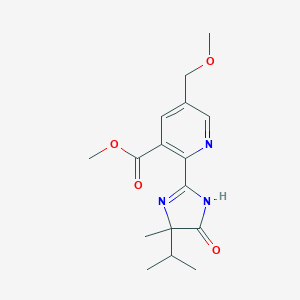



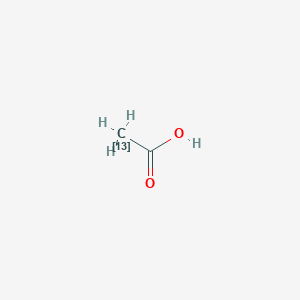

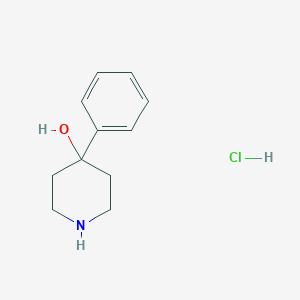
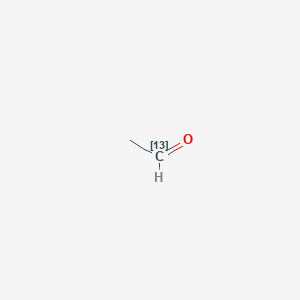
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)
